Cas no 370587-29-4 (Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]-)
![Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- structure](https://ja.kuujia.com/scimg/cas/370587-29-4x500.png)
Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]-
- 2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-5-ylthio)methyl]-
- SMR000347704
- Z56849586
- AKOS000807908
- MLS001004001
- AS-871/41345850
- HMS2665N07
- STL487873
- HMS1426E04
- imidazo[1,2-a]pyrimidin-2-ylmethyl 1H-1,2,4-triazol-5-yl sulfide
- 370587-29-4
- 2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine
- CHEMBL1452495
- IFLab1_005020
-
- インチ: InChI=1S/C9H8N6S/c1-2-10-8-13-7(4-15(8)3-1)5-16-9-11-6-12-14-9/h1-4,6H,5H2,(H,11,12,14)
- InChIKey: AGLKTHYCOIGKIO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.05311545Da
- どういたいしつりょう: 232.05311545Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18218204-1.0g |
5-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,2,4-triazole |
370587-29-4 | 95% | 1.0g |
$0.0 | 2023-02-02 |
Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]-に関する追加情報
Comprehensive Overview of Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- (CAS No. 370587-29-4)
The compound Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- (CAS No. 370587-29-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This article delves into the chemical properties, synthesis, applications, and recent advancements related to this compound, while addressing common queries and trending topics in the field.
Chemically, Imidazo[1,2-a]pyrimidine derivatives are known for their versatility in drug discovery. The presence of both imidazole and pyrimidine rings in the core structure enhances its ability to interact with biological targets, making it a promising scaffold for medicinal chemistry. The substitution with a 1H-1,2,4-triazol-3-ylthio group further augments its reactivity and potential therapeutic applications.
Recent studies highlight the role of Imidazo[1,2-a]pyrimidine derivatives in targeting enzymes and receptors involved in inflammatory and infectious diseases. Researchers are particularly interested in its potential as a kinase inhibitor, a hot topic in oncology and autoimmune disease research. The compound's ability to modulate cellular signaling pathways aligns with the growing demand for targeted therapies in precision medicine.
From a synthetic perspective, the preparation of Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling or nucleophilic substitution strategies. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in modern synthetic chemistry.
In agrochemical applications, this compound's structural motifs are explored for their pesticidal and herbicidal properties. With the increasing focus on sustainable agriculture, researchers are investigating its efficacy against resistant pest strains, a pressing concern in global food security discussions.
The compound's physicochemical properties, such as solubility, stability, and bioavailability, are critical for its practical applications. Computational modeling and QSAR (Quantitative Structure-Activity Relationship) studies are often employed to predict its behavior, a methodology trending in drug design circles.
Environmental and regulatory aspects of Imidazo[1,2-a]pyrimidine derivatives are also under scrutiny. As the chemical industry moves toward greener alternatives, the biodegradability and ecotoxicity of such compounds are frequently searched topics in environmental science databases.
In conclusion, Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- (CAS No. 370587-29-4) represents a multifaceted compound with broad implications across pharmaceuticals, agrochemicals, and material science. Its study intersects with cutting-edge research areas, making it a subject of continuous exploration and innovation.
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